![molecular formula C14H21NO2 B1462494 (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1096278-17-9](/img/structure/B1462494.png)
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine
Overview
Description
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is a chemical compound with the molecular formula C14H21NO2 . It belongs to the class of phenethylamines.
Molecular Structure Analysis
The molecular structure of (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is represented by the molecular formula C14H21NO2 . The molecular weight of the compound is 235.32 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine include its molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . More specific properties like melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis of Oxazoles
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine: can serve as an ammonia equivalent in the synthesis of oxazoles. Researchers have utilized it in a tandem Ugi/Robinson-Gabriel reaction sequence to create a series of 2,4,5-trisubstituted oxazoles . This method is significant for the streamlined synthesis of oxazole-based compounds, which are prevalent in various bioactive molecules.
Antibacterial Nucleoside Analogues
The compound has been employed in the total synthesis of (-)-muraymycin D2 and its epimer . Muraymycins are antibacterial nucleoside natural products, and the ability to synthesize them in the lab is crucial for studying their mechanism of action and potential therapeutic applications.
Amide Derivatives of Uracil Polyoxin C
In medicinal chemistry, (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine is used for the synthesis of amide derivatives of uracil polyoxin C (UPOC) methyl ester through the Ugi reaction . This process is important for the development of novel antifungal agents.
Synthesis of N-Hydroxythiourea
The compound is a key reagent in the synthesis of N-hydroxythiourea, which is a valuable intermediate in organic synthesis and has potential applications in pharmaceutical research .
Anti-HIV Agents
Researchers have utilized (Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine in the synthesis of compounds with anti-HIV activity . The development of new anti-HIV agents is a critical area of research in the fight against the HIV/AIDS epidemic.
Investigating 1,4-Reactivity
The compound has been used to investigate the 1,4-reactivity of 5-bromo-2-indene-1-one . Understanding the reactivity of such compounds is essential for the development of new synthetic methodologies in organic chemistry.
properties
IUPAC Name |
1-cyclobutyl-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-7-6-12(14(8-13)17-2)10-15-9-11-4-3-5-11/h6-8,11,15H,3-5,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEOTOFAOVCVJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2CCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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